molecular formula C12H19NO4S B12630589 3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid CAS No. 918825-14-6

3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid

Cat. No.: B12630589
CAS No.: 918825-14-6
M. Wt: 273.35 g/mol
InChI Key: LPPZYAAPABYKIK-UHFFFAOYSA-N
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Description

3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. This compound is characterized by the presence of an ethoxyphenyl group attached to a methylamino group, which is further connected to a propane-1-sulfonic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid typically involves the reaction of 2-ethoxybenzylamine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The ethoxyphenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted ethoxyphenyl derivatives.

Scientific Research Applications

3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(N-morpholino)propanesulfonic acid (MOPS): A buffer commonly used in biological research.

    3-(N-morpholino)butanesulfonic acid (MOBS): Another buffer with similar properties to MOPS.

    4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffer in cell culture and biochemical studies.

Uniqueness

3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

918825-14-6

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic acid

InChI

InChI=1S/C12H19NO4S/c1-2-17-12-7-4-3-6-11(12)10-13-8-5-9-18(14,15)16/h3-4,6-7,13H,2,5,8-10H2,1H3,(H,14,15,16)

InChI Key

LPPZYAAPABYKIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNCCCS(=O)(=O)O

Origin of Product

United States

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